

Spectroscopic Profile of Diisobutyl Hydrogen Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diisobutyl hydrogen phosphate	
Cat. No.:	B049206	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of diisobutyl hydrogen phosphate. Due to a scarcity of direct experimental data for this specific compound, this document leverages predicted spectroscopic values and data from analogous compounds, primarily dibutyl phosphate, to offer a detailed analysis. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This guide aims to serve as a valuable resource for researchers in the fields of analytical chemistry, materials science, and drug development by providing a foundational understanding of the spectroscopic characteristics of diisobutyl hydrogen phosphate.

Introduction

Diisobutyl hydrogen phosphate is an organophosphorus compound with the chemical formula C₈H₁₉O₄P. As a dialkyl phosphate, it shares structural similarities with compounds used in various industrial applications, including as surfactants, extractants, and additives. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and industrial settings. This guide presents a compilation of predicted and analogous spectroscopic data to facilitate these endeavors.



Spectroscopic Data

The following sections detail the predicted and analogous spectroscopic data for **diisobutyl hydrogen phosphate**. It is critical to note that the NMR and IR data are largely based on predictions and analogies with similar structures, such as dibutyl phosphate, due to the limited availability of direct experimental spectra for **diisobutyl hydrogen phosphate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **diisobutyl hydrogen phosphate**, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Diisobutyl Hydrogen Phosphate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	P-OH
~3.7-3.9	Doublet of doublets	4H	P-O-CH ₂
~1.9-2.1	Multiplet	2H	CH(CH3)2
~0.9-1.0	Doublet	12H	CH(CH ₃) ₂

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds like dibutyl phosphate.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Diisobutyl Hydrogen Phosphate**

Chemical Shift (ppm)	Assignment
~72-74	CH ₂ -O-P
~28-30	CH(CH ₃) ₂
~18-20	CH(CH ₃) ₂



Note: Predicted values are based on computational models and data from analogous compounds.

Table 3: Predicted ³¹P NMR Spectroscopic Data for **Diisobutyl Hydrogen Phosphate**

Chemical Shift (ppm)	Multiplicity
~0-2	Singlet (proton-decoupled) or Multiplet (proton-coupled)

Note: The chemical shift of dialkyl phosphates is typically observed in this region, referenced to 85% H₃PO₄.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for Diisobutyl Hydrogen Phosphate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2870	Strong	C-H stretching (alkyl)
2500-2700	Broad, Medium	O-H stretching (P-OH)
1200-1250	Strong	P=O stretching
1000-1050	Strong	P-O-C stretching
900-950	Medium	P-OH bending

Note: These are characteristic absorption ranges for dialkyl phosphates.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data for Diisobutyl Hydrogen Phosphate



lon	m/z
[M+H] ⁺	211.1094
[M+Na] ⁺	233.0913
[M-H] ⁻	209.0951

Note: These values are predicted based on the molecular formula C₈H₁₉O₄P.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and spectrometer used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of disobutyl hydrogen phosphate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
- ³¹P NMR: Use a broadband probe tuned to the ³¹P frequency. The spectrum is typically acquired with proton decoupling. The chemical shifts are referenced to an external standard of 85% H₃PO₄.[2]

IR Spectroscopy

 Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.



• Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

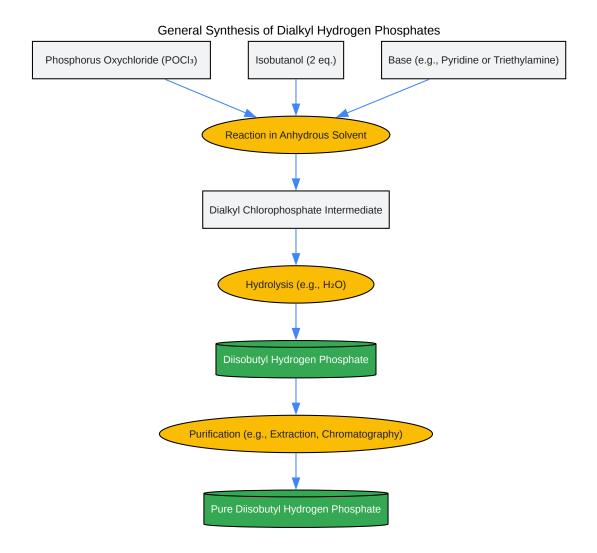
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI). Acquire spectra in both positive and negative ion modes to observe different adducts.

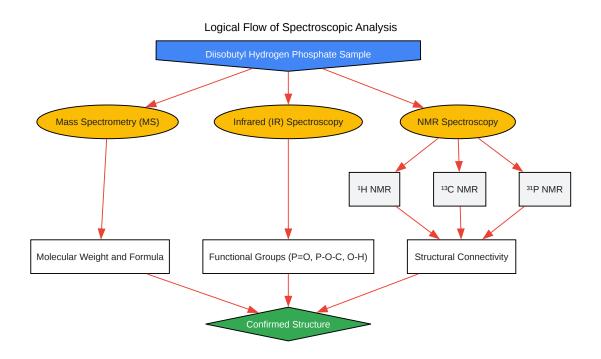
Synthesis Workflow and Spectroscopic Analysis Logic

The following diagrams illustrate a general synthesis workflow for dialkyl hydrogen phosphates and the logical flow of spectroscopic analysis.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dibutyl phosphate(107-66-4) 1H NMR [m.chemicalbook.com]
- 2. barron.rice.edu [barron.rice.edu]



- 3. researchgate.net [researchgate.net]
- 4. repositorio.ufop.br [repositorio.ufop.br]
- To cite this document: BenchChem. [Spectroscopic Profile of Diisobutyl Hydrogen Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049206#diisobutyl-hydrogen-phosphate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com